molecular formula C15H16F3N3O4S B2781030 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034518-80-2

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2781030
CAS RN: 2034518-80-2
M. Wt: 391.37
InChI Key: ASOFDNBTTOULLK-UHFFFAOYSA-N
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Description

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3N3O4S and its molecular weight is 391.37. The purity is usually 95%.
BenchChem offers high-quality N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Chemical Research

1,2,4-Oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. They have been used in the discovery of efficient and low-risk chemical pesticides . Specifically, these compounds have demonstrated moderate nematocidal activity against plant-parasitic nematodes like Meloidogyne incognita and antifungal activity against Rhizoctonia solani, which are significant threats to crop security .

Antibacterial Agents for Plant Pathogens

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which causes diseases in rice plants. These diseases can lead to significant crop loss and economic damage. The derivatives have been considered as potential alternative templates for discovering novel antibacterial agents .

Anticancer Drug Development

The 1,2,4-oxadiazole core is an important pharmacophore in the development of new drug molecules, including anticancer drugs. Some derivatives have been found to exhibit potent anticancer activity against various cancer cell lines, such as colon and breast cancer cell lines . This suggests their potential use in cancer chemotherapy.

Caspase-Mediated Apoptosis Inducers

These compounds have been identified as potent inducers of caspase-mediated apoptosis in cancer cells. Caspase 3, in particular, is a therapeutic target for cancer therapy, and 1,2,4-oxadiazole derivatives have been reported to activate caspase 3, leading to cell death .

Pharmacological Activity

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but exhibits better hydrolytic and metabolic stability. This makes it a valuable component in the creation of novel drug molecules with a variety of pharmacological activities .

Synthesis Methods and Chemical Properties

The synthesis methods and chemical properties of 1,2,4-oxadiazole derivatives are of significant interest in the field of chemistry. Understanding these properties can lead to the development of new compounds with desired biological activities .

3D QSAR Studies

Three-dimensional quantitative structure-activity relationship (3D QSAR) studies of 1,2,4-oxadiazole derivatives provide insights into the molecular features that contribute to their biological activities. This information is crucial for designing new molecules with enhanced efficacy .

Potential for Novel Therapeutics

The diverse biological activities of 1,2,4-oxadiazole derivatives suggest their potential as templates for the development of a wide range of therapeutics. Their stability and efficacy make them promising candidates for further drug development and optimization .

properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c16-15(17,18)11-3-1-2-4-12(11)26(22,23)19-9-13-20-14(21-25-13)10-5-7-24-8-6-10/h1-4,10,19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOFDNBTTOULLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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